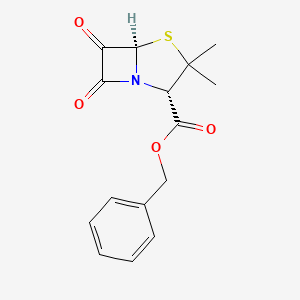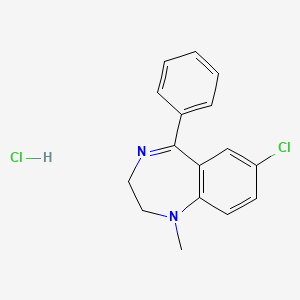![molecular formula C41H26O26 B1252824 (1R,2R,20R,42S,46R)-7,8,9,12,13,14,25,26,27,30,31,32,35,36,37,46-hexadecahydroxy-3,18,21,41,43-pentaoxanonacyclo[27.13.3.138,42.02,20.05,10.011,16.023,28.033,45.034,39]hexatetraconta-5,7,9,11,13,15,23,25,27,29(45),30,32,34(39),35,37-pentadecaene-4,17,22,40,44-pentone](/img/structure/B1252824.png)
(1R,2R,20R,42S,46R)-7,8,9,12,13,14,25,26,27,30,31,32,35,36,37,46-hexadecahydroxy-3,18,21,41,43-pentaoxanonacyclo[27.13.3.138,42.02,20.05,10.011,16.023,28.033,45.034,39]hexatetraconta-5,7,9,11,13,15,23,25,27,29(45),30,32,34(39),35,37-pentadecaene-4,17,22,40,44-pentone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R,20R,42S,46R)-7,8,9,12,13,14,25,26,27,30,31,32,35,36,37,46-hexadecahydroxy-3,18,21,41,43-pentaoxanonacyclo[27.13.3.138,42.02,20.05,10.011,16.023,28.033,45.034,39]hexatetraconta-5,7,9,11,13,15,23,25,27,29(45),30,32,34(39),35,37-pentadecaene-4,17,22,40,44-pentone is an ellagitannin, a type of hydrolyzable tannin, found in oak and chestnut wood, as well as in the stem barks of Terminalia leiocarpa and Terminalia avicennoides . It is the diastereomer of vescalagin in the C-1 position of the glycosidic chain . This compound and vescalagin are the most abundant ellagitannins in white wine stored in oak barrels, contributing to the color and taste of wines and spirits .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of castalagin involves several steps:
Concentration and Precipitation: The extract is concentrated at a low temperature, and a gelatine solution is added.
Purification: The solution is purified using macroporous resin, eluted with water and ethanol, and concentrated.
Separation: Preparative liquid chromatography is used to separate and obtain castalagin.
Industrial Production Methods: The industrial production of castalagin follows similar steps but is optimized for higher yield and purity. The process is executed at temperatures below 50°C to avoid chemical and structural changes of active components .
Analyse Des Réactions Chimiques
Types of Reactions: (1R,2R,20R,42S,46R)-7,8,9,12,13,14,25,26,27,30,31,32,35,36,37,46-hexadecahydroxy-3,18,21,41,43-pentaoxanonacyclo[27.13.3.138,42.02,20.05,10.011,16.023,28.033,45.034,39]hexatetraconta-5,7,9,11,13,15,23,25,27,29(45),30,32,34(39),35,37-pentadecaene-4,17,22,40,44-pentone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form new derivatives, contributing to the aging process of wines.
Polymerization: It can polymerize with other ellagitannins or form complexes with anthocyanins and flavonoids.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include oxygen and other reactive oxygen species.
Polymerization Conditions: Polymerization often occurs under acidic conditions, which are common in wine aging.
Major Products:
Oxidation Products: New derivatives formed during the aging of wines.
Polymerization Products: Complexes with anthocyanins and flavonoids, such as acutissimin A.
Applications De Recherche Scientifique
(1R,2R,20R,42S,46R)-7,8,9,12,13,14,25,26,27,30,31,32,35,36,37,46-hexadecahydroxy-3,18,21,41,43-pentaoxanonacyclo[27.13.3.138,42.02,20.05,10.011,16.023,28.033,45.034,39]hexatetraconta-5,7,9,11,13,15,23,25,27,29(45),30,32,34(39),35,37-pentadecaene-4,17,22,40,44-pentone has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the behavior of ellagitannins and their interactions with other molecules.
Biology: Investigated for its antioxidant properties and its role in plant defense mechanisms.
Medicine: Studied for its potential antibacterial, antiviral, and anti-inflammatory properties.
Industry: Used in the food industry as a natural preservative due to its antioxidant properties.
Mécanisme D'action
(1R,2R,20R,42S,46R)-7,8,9,12,13,14,25,26,27,30,31,32,35,36,37,46-hexadecahydroxy-3,18,21,41,43-pentaoxanonacyclo[27.13.3.138,42.02,20.05,10.011,16.023,28.033,45.034,39]hexatetraconta-5,7,9,11,13,15,23,25,27,29(45),30,32,34(39),35,37-pentadecaene-4,17,22,40,44-pentone exerts its effects through various mechanisms:
Antioxidant Activity: It scavenges free radicals, reducing oxidative stress.
Antibacterial Activity: It inhibits the growth of bacteria by interfering with their cell walls and metabolic processes.
Anti-inflammatory Activity: It inhibits the release of pro-inflammatory cytokines such as IL-8 and IL-6 by blocking the NF-κB pathway.
Comparaison Avec Des Composés Similaires
Vescalagin: The diastereomer of castalagin, found in similar sources and with similar properties.
Punicalagin: Another ellagitannin with potent antioxidant properties, found in pomegranate.
Ellagic Acid: A hydrolysis product of ellagitannins, known for its antioxidant and antiproliferative activities.
Uniqueness of (1R,2R,20R,42S,46R)-7,8,9,12,13,14,25,26,27,30,31,32,35,36,37,46-hexadecahydroxy-3,18,21,41,43-pentaoxanonacyclo[27.13.3.138,42.02,20.05,10.011,16.023,28.033,45.034,39]hexatetraconta-5,7,9,11,13,15,23,25,27,29(45),30,32,34(39),35,37-pentadecaene-4,17,22,40,44-pentone: this compound is unique due to its specific structural configuration and its abundance in oak and chestnut wood. Its ability to form complexes with other molecules, such as anthocyanins and flavonoids, makes it particularly valuable in the aging of wines and spirits .
Propriétés
Formule moléculaire |
C41H26O26 |
|---|---|
Poids moléculaire |
934.6 g/mol |
Nom IUPAC |
(1R,2R,20R,42S,46R)-7,8,9,12,13,14,25,26,27,30,31,32,35,36,37,46-hexadecahydroxy-3,18,21,41,43-pentaoxanonacyclo[27.13.3.138,42.02,20.05,10.011,16.023,28.033,45.034,39]hexatetraconta-5,7,9,11,13,15,23,25,27,29(45),30,32,34(39),35,37-pentadecaene-4,17,22,40,44-pentone |
InChI |
InChI=1S/C41H26O26/c42-8-1-5-12(24(48)21(8)45)13-6(2-9(43)22(46)25(13)49)39(60)65-34-11(4-63-37(5)58)64-38(59)7-3-10(44)23(47)26(50)14(7)15-18-16(28(52)32(56)27(15)51)17-19-20(30(54)33(57)29(17)53)31(55)35(66-41(19)62)36(34)67-40(18)61/h1-3,11,31,34-36,42-57H,4H2/t11-,31-,34-,35+,36+/m1/s1 |
Clé InChI |
UDYKDZHZAKSYCO-JLQXGYSZSA-N |
SMILES |
C1C2C(C3C4C(C5=C(C(=C(C(=C5C(=O)O4)C6=C(C(=C(C(=C6C(=O)O3)C7=C(C(=C(C=C7C(=O)O2)O)O)O)O)O)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)O |
SMILES isomérique |
C1[C@@H]2[C@H]([C@H]3[C@@H]4[C@@H](C5=C(C(=C(C(=C5C(=O)O4)C6=C(C(=C(C(=C6C(=O)O3)C7=C(C(=C(C=C7C(=O)O2)O)O)O)O)O)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)O |
SMILES canonique |
C1C2C(C3C4C(C5=C(C(=C(C(=C5C(=O)O4)C6=C(C(=C(C(=C6C(=O)O3)C7=C(C(=C(C=C7C(=O)O2)O)O)O)O)O)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)O |
Synonymes |
castalagin vescalagin vescalagin, (33beta)-isomer vescalene vescalin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]-4,5-dihydro-1H-imidazole](/img/structure/B1252743.png)


![6-Fluoro-3-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl]-1,2-benzoxazole](/img/structure/B1252746.png)









![(1S,2R,4R,5S,7S,11S,15R,16S)-15-[(2S,3R,4R,5R)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one](/img/structure/B1252764.png)
